(S)-1-Tosyl-2-methylaziridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119461-40-4; 177971-32-3; 7730-45-2 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 |
IUPAC Name |
(2S)-2-methyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3/t9-,11?/m0/s1 |
InChI Key |
DRZLZRGBQZRSJI-FTNKSUMCSA-N |
SMILES |
CC1CN1S(=O)(=O)C2=CC=C(C=C2)C |
solubility |
not available |
Origin of Product |
United States |
Elucidation of Reactivity and Ring Opening Mechanisms of S 1 Tosyl 2 Methylaziridine and Activated Aziridines
Fundamental Principles Governing Aziridine (B145994) Ring Strain and Reactivity
Aziridines, as three-membered heterocycles, possess significant ring strain, estimated to be around 27 kcal/mol. acs.org This inherent strain is the primary driving force for their reactivity, particularly in nucleophilic ring-opening reactions that relieve this tension. thieme-connect.deacs.org The reactivity of the aziridine ring, however, is highly dependent on the nature of the substituent on the nitrogen atom. Aziridines are broadly classified as "activated" if they bear an electron-withdrawing group on the nitrogen, or "non-activated" if they have an electron-donating group. researchgate.net Non-activated aziridines are relatively inert and typically require harsh conditions or prior activation to react with nucleophiles. researchgate.net
Influence of N-Activating Groups (e.g., Sulfonyl) on Ring Opening Propensity
The introduction of an N-activating group, such as the tosyl group in (S)-1-Tosyl-2-methylaziridine, is a key strategy to enhance the electrophilicity of the ring carbons and increase the propensity for nucleophilic attack. nih.gov Electron-withdrawing groups like sulfonyl or acyl functionalities render the aziridine significantly more reactive towards nucleophiles compared to their N-alkyl or N-H counterparts. researchgate.netresearchgate.net
The mechanism behind this enhanced reactivity involves several factors:
Increased Electrophilicity: The electron-withdrawing nature of the sulfonyl group polarizes the C-N bonds, making the ring carbon atoms more susceptible to nucleophilic attack.
Stabilization of Intermediates: In the course of a nucleophilic ring-opening reaction, a negative charge develops. The tosyl group is crucial for stabilizing this developing negative charge on the nitrogen atom during the transition state, thereby lowering the activation energy of the reaction. arkat-usa.orgrsc.org
Good Leaving Group Ability: The sulfonamide anion that is formed upon ring cleavage is a stable, good leaving group, which further facilitates the reaction.
Studies comparing different activating groups have shown that N-sulfonyl aziridines are extensively used for nucleophilic ring-opening reactions due to their high reactivity and the stability of the resulting sulfonamide. nih.govresearchgate.net The reactivity can be modulated by the specific sulfonyl group used; for instance, 1-(phenylsulfonyl)aziridine (B82348) shows higher reactivity than its alkylsulfonyl counterparts due to the stronger electron-withdrawing effect of the phenyl group.
Stereochemical Outcomes (Retention vs. Inversion of Configuration)
A critical aspect of aziridine chemistry is the stereochemical outcome of ring-opening reactions. For activated aziridines like this compound, nucleophilic ring-opening reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. acs.orgias.ac.iniitk.ac.in This pathway involves a backside attack by the nucleophile on one of the aziridine ring carbons, leading to a predictable inversion of configuration at the stereocenter being attacked. acs.org
This stereospecificity is highly valuable in asymmetric synthesis. For example, the reaction of a chiral, non-racemic aziridine with a nucleophile will generate a product with a predictable stereochemistry, effectively transferring the chirality from the starting material to the product. ias.ac.in Lewis acid-mediated ring-opening reactions of chiral 2-aryl-N-tosylaziridines have been shown to yield non-racemic products, supporting the SN2 pathway. iitk.ac.in
However, the stereochemical outcome can be influenced by the substrate and reaction conditions. While the SN2 pathway with inversion is dominant, pathways that approximate an SN1 mechanism can lead to racemization, especially if a stable carbocation intermediate can be formed. nih.gov In some cases, partial racemization of the starting aziridine under the reaction conditions can also affect the enantiomeric purity of the product. ias.ac.in The use of specific additives, such as quaternary ammonium (B1175870) salts, has been shown to effectively control this racemization in certain reactions. ias.ac.in
Nucleophilic Ring-Opening Reactions
The activated nature of this compound makes it an excellent substrate for ring-opening reactions with a wide array of nucleophiles, including carbon-based nucleophiles. These reactions are powerful tools for forming new carbon-carbon bonds in a stereocontrolled manner.
With Carbon-Based Nucleophiles
Organometallic reagents, such as organolithiums and organocuprates (Gilman reagents), are effective carbon nucleophiles for the ring-opening of activated aziridines. acs.orgwikipedia.org These reactions provide a direct route to synthetically useful β-functionalized amines.
Organolithium Reagents: Kinetic studies have been performed on the reaction of N-tosyl-2-methylaziridine with various organolithium reagents. nih.govx-mol.com These reactions proceed via an SN2 mechanism, where the organolithium attacks one of the ring carbons. The regioselectivity of the attack (at the substituted C2 or unsubstituted C3) is influenced by steric and electronic factors. For 2-alkyl aziridines, attack at the less sterically hindered carbon is generally favored. nih.gov
Organocuprates: Organocuprates are softer nucleophiles than organolithiums and are particularly effective in ring-opening reactions of activated aziridines. wikipedia.orgmasterorganicchemistry.com The reaction typically occurs with high regioselectivity, favoring attack at the less substituted carbon of the aziridine ring. nih.gov For example, the copper-catalyzed ring opening of N-tosyl aziridines with organometallic reagents proceeds via an SN2-type mechanism, resulting in inversion of stereochemistry. acs.org
The table below summarizes the general reactivity of these reagents with N-tosyl aziridines.
| Organometallic Reagent | General Reactivity with N-Tosyl Aziridines | Typical Outcome |
| Organolithiums (RLi) | Strong nucleophiles, can be highly reactive. acs.orgnih.gov | SN2 ring-opening, often requires careful control of conditions to avoid side reactions. x-mol.com |
| Organocuprates (R₂CuLi) | Softer nucleophiles, known for high regioselectivity in SN2 reactions. wikipedia.orgmasterorganicchemistry.com | Efficient and selective C-C bond formation, typically at the less sterically hindered carbon. nih.gov |
A highly sophisticated application of aziridine ring-opening is the reaction with chiral enolates. This process, known as a double stereodifferentiation reaction, involves the coupling of two chiral partners: the chiral aziridine and a chiral enolate. The stereochemical outcome is determined by the intrinsic preferences of each chiral component, leading to either a "matched" pair (high diastereoselectivity for one product) or a "mismatched" pair (lower diastereoselectivity or preference for the other diastereomer). nih.govnih.gov
A highly efficient and stereoselective ring-opening of N-tosyl-2-alkylaziridines, including the family of this compound, with chiral enolates derived from pseudoephedrine amides has been developed. arkat-usa.orgnih.gov
Key findings from these studies include:
The reaction produces α-methyl-γ-amino amide derivatives in excellent yields and with high diastereoselectivity. arkat-usa.org
The presence of the N-tosyl group is essential for the reaction to proceed, as it stabilizes the developing negative charge on the nitrogen during the nucleophilic attack. arkat-usa.org
The stereocenter on the aziridine has a significant influence on the stereochemical course of the reaction, demonstrating the principles of matched and mismatched pairings. nih.gov
The resulting γ-amino amides are versatile intermediates that can be converted into valuable enantiomerically pure compounds such as γ-amino acids and γ-lactams. arkat-usa.orgnih.gov
The table below illustrates the concept of double stereodifferentiation in the ring-opening of a chiral N-tosyl aziridine with a chiral enolate.
| Chiral Aziridine | Chiral Enolate | Combination | Stereochemical Outcome |
| (S)-Aziridine | (S,S)-Enolate | Matched/Mismatched | High diastereoselectivity for one isomer. arkat-usa.orgnih.gov |
| (R)-Aziridine | (S,S)-Enolate | Mismatched/Matched | High diastereoselectivity for the other isomer. arkat-usa.orgnih.gov |
Transition Metal-Catalyzed Cross-Electrophile Coupling
Transition metal catalysis, especially with nickel, has emerged as a powerful and versatile strategy for the functionalization of aziridines through cross-electrophile coupling reactions. nih.govresearchgate.net These methods offer a mild and selective alternative to traditional substitution reactions, enabling the formation of carbon-carbon bonds with a wide range of coupling partners. nih.gov The regioselectivity of these transformations is often dictated by the oxidative addition of the 2-alkyl aziridine to the metal center. nih.gov
A notable advancement is the nickel-catalyzed reductive cross-coupling of tosyl-protected alkyl aziridines with (hetero)aryl iodides, a process that can be facilitated by photoredox catalysis. ucla.edu This method avoids the need for stoichiometric heterogeneous reductants and utilizes an inexpensive organic photocatalyst to access medicinally valuable β-phenethylamine derivatives. ucla.edu Mechanistic investigations suggest that the reaction can proceed through the nucleophilic ring-opening of the aziridine by iodide to form an iodoamine, which then participates in the nickel-catalyzed cross-coupling. ucla.edu
Furthermore, electrochemical methods have been developed for the nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with alkenyl bromides. nih.gov This electroreductive strategy operates under mild conditions and provides enantioenriched β-aryl homoallylic amines with high stereoselectivity. nih.gov The process avoids the use of sacrificial metal reductants, employing triethylamine (B128534) as a terminal reductant in an undivided cell. nih.gov
The scope of nickel-catalyzed cross-coupling has been expanded to include allylic chlorides as coupling partners, providing a convenient route to β-allyl-substituted arylethylamines. researchgate.net These reactions often utilize manganese metal as a reducing agent. researchgate.net The utility of these methods is highlighted by their application in the synthesis of bioactive molecules. researchgate.net
A dual Ti/Ni catalytic system has been developed to achieve the branched-selective cross-coupling of 2-alkyl aziridines with aryl iodides. nih.gov This approach addresses the common challenge of linear-selective arylation and is enabled by a Ti(III)-induced radical ring-opening of the aziridine. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Cross-Electrophile Coupling of Activated Aziridines
| Catalyst System | Aziridine Substrate | Coupling Partner | Product Type | Key Features |
| Ni/Photoredox | Tosyl-protected alkyl aziridines | (Hetero)aryl iodides | β-Phenethylamine derivatives | Mild conditions, avoids stoichiometric reductants. ucla.edu |
| Ni/Electrochemical | Aryl aziridines | Alkenyl bromides | β-Aryl homoallylic amines | Enantioselective, avoids sacrificial anodes. nih.gov |
| Ni/Mn | Aryl aziridines | Allylic chlorides | β-Allyl-substituted arylethylamines | Convenient access to allylated amines. researchgate.net |
| Ti/Ni | 2-Alkyl aziridines | Aryl iodides | Branched β-phenethylamine derivatives | Branched-selective, radical ring-opening. nih.gov |
With Heteroatom-Based Nucleophiles
The inherent ring strain of activated aziridines facilitates their ring-opening by a variety of heteroatom-based nucleophiles, providing access to a diverse array of functionalized amine derivatives. acs.org
The ring-opening of N-tosylaziridines with nitrogen nucleophiles such as the azide (B81097) ion and primary amines is a well-established method for the synthesis of 1,2-diamines. The reaction of epoxides with sodium azide, followed by reduction and tosylation, is a common route to the precursor N-tosyl amino alcohols, which are then cyclized to the corresponding aziridines. mdma.ch The subsequent ring-opening of these aziridines with amines proceeds with high regio- and stereoselectivity. mdma.ch For instance, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) has been shown to catalyze the ring-opening of N-tosylaziridines with silylated azides, affording β-azido sulfonamides in excellent yields under mild conditions. psu.edu Theoretical studies on the ring-opening of 2-methylaziridine (B133172) with methylamine (B109427) have shown a preference for a backside attack at the less substituted carbon atom. researchgate.net
Oxygen-based nucleophiles, including phenols and alkoxides, readily open the ring of activated aziridines to furnish β-amino ether derivatives. Domino reactions involving the ring-opening of N-tosylaziridines with 2-halophenols, followed by a palladium-catalyzed carboxamidation, have been developed for the efficient synthesis of 1,4-benzo- and pyrido-oxazepinones. researchgate.netacs.orgacs.org This process occurs under phase-transfer catalysis conditions. researchgate.netacs.orgacs.org The reaction of 2-bromomethyl-1-tosylaziridine with sodium methoxide (B1231860) has been studied both computationally and experimentally. ugent.beugent.be These studies indicate that both direct displacement of the bromide and ring-opening of the aziridine are feasible pathways, with the outcome depending on the reaction conditions. ugent.be Intramolecular ring-opening by a tethered phenolate (B1203915) has also been demonstrated, leading to the formation of functionalized benzoxacycles. rsc.org
Thiophenol is an effective sulfur nucleophile for the regioselective ring-opening of N-tosylaziridines. This reaction has been utilized in a synthetic route to 2-alkyl indoles, where the initial ring-opening of a 2-(2-haloaryl)-N-tosylaziridine with thiophenol is followed by a copper powder-mediated intramolecular C-N cyclization and aromatization. organic-chemistry.orgacs.org Lewis acid catalysis can enhance the diastereoselectivity of the ring-opening step, particularly when dealing with mixtures of cis/trans aziridine isomers. organic-chemistry.orgarkat-usa.org The reaction of N-tosylaziridines with thiophenol in the presence of a catalyst can also be used to synthesize β-aminosulfides. rhhz.net
The ring-opening of activated aziridines with boron-based reagents provides access to valuable β-amino-alkylboronates, which are versatile synthetic intermediates. rsc.orgrsc.orgnih.gov Palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines with bis(pinacolato)diboron (B136004) (B₂pin₂) has been achieved. rsc.orgrsc.org Notably, this reaction exhibits opposite regioselectivity to previously reported C-C cross-coupling reactions with the same type of aziridine substrates. rsc.org The reaction proceeds with complete retention of stereochemical information when using an enantiopure aziridine. rsc.org Copper catalysis has also been employed for the ring-opening of alkyl aziridines with B₂pin₂, with computational studies providing insight into the reaction mechanism. nih.govmdpi.com
Table 2: Ring-Opening of this compound and Analogs with Heteroatom Nucleophiles
| Nucleophile Type | Nucleophile Example | Product Type | Key Findings |
| Nitrogen | Azide Ion, Primary Amines | 1,2-Diamines, β-Azido Sulfonamides | Catalyzed by TTMPP with silylated azides. psu.edu Theoretical studies favor backside attack. researchgate.net |
| Oxygen | Phenols, Methoxide | β-Amino Ethers, 1,4-Benzoxazepinones | Domino reaction with 2-halophenols. researchgate.netacs.orgacs.org Reactivity of 2-bromomethyl-1-tosylaziridine with methoxide studied. ugent.be |
| Sulfur | Thiophenol | β-Aminosulfides, 2-Alkyl Indoles (via subsequent reaction) | Regioselective opening used in indole (B1671886) synthesis. organic-chemistry.orgacs.org |
| Boron | Diboron Reagents (B₂pin₂) | β-Amino-alkylboronates | Palladium-catalyzed stereo-invertive borylation. rsc.orgrsc.org Copper-catalyzed methods also developed. nih.govmdpi.com |
Radical-Mediated Ring-Opening Processes
In addition to nucleophilic ring-opening, radical-mediated processes offer an alternative pathway for the transformation of activated aziridines. The generation of transient N-aziridinyl radicals through the reductive activation of N-pyridinium aziridines has been demonstrated. acs.orgnih.gov These electrophilic radicals can then participate in further reactions, such as addition to styrenyl olefins in the presence of oxygen to yield 1,2-hydroxyaziridination products. acs.orgnih.gov
The radical ring-opening of N-acylated aziridines can be initiated by titanocene(III) complexes, leading to the formation of highly substituted radicals. mdpi.com This method is particularly effective for the construction of quaternary carbon centers. mdpi.com Furthermore, radical cations can be generated from phenyl-substituted aziridines through pulse radiolysis or flash photolysis. nih.gov Depending on the substitution pattern, these radical cations can either retain the aziridine ring structure or undergo spontaneous ring-opening to form azomethine ylide radical cations. nih.gov
Transition Metal-Induced Radical Ring Opening (e.g., Titanium(III))
Transition metals, particularly low-valent titanium species, have been shown to induce the radical ring-opening of N-acylated aziridines. This process typically involves a single electron transfer from a titanocene(III) complex to the coordinated aziridine. dicp.ac.cnnih.gov This electron transfer can lead to either a stepwise opening via an aminoketyl radical intermediate or a concerted process, ultimately generating a carbon-centered radical at the more substituted carbon of the aziridine ring. dicp.ac.cn
This catalytic radical opening is highly regioselective, favoring the formation of the more substituted radical, which can then participate in various subsequent reactions such as conjugate additions, reductions, and cyclizations. dicp.ac.cn This methodology has proven to be a versatile tool for the construction of quaternary carbon centers. dicp.ac.cn Mechanistic studies, including DFT calculations, suggest that the ring-opening of N-acyl aziridines via electron transfer can proceed in a concerted manner. dicp.ac.cn
A dual catalytic system employing both titanium and nickel has been developed for the branched-selective cross-coupling of 2-alkyl aziridines with aryl iodides. nih.gov In this system, a Ti(III) species induces a radical ring-opening of the aziridine, generating an alkyl radical that is then trapped by the nickel catalyst to undergo cross-coupling. nih.gov This approach overcomes the typical preference for linear products in nucleophilic ring-opening and other transition metal-catalyzed reactions of 2-alkyl aziridines. nih.gov
| Catalyst System | Substrate | Key Feature | Outcome |
| Titanocene(III) | N-Acyl Aziridines | Catalytic radical opening | Formation of the more substituted radical |
| Ti/Ni Dual Catalysis | 2-Alkyl Aziridines | Branched-selective cross-coupling | Synthesis of branched arylated products |
Self-Opening Reactions and Polymerization Pathways
Activated aziridines can undergo self-opening reactions and polymerization under specific conditions, leading to the formation of functionalized aziridines or polymers.
Intramolecular Nucleophilic Attack Leading to Functionalized Aziridines
In certain contexts, a nucleophile can be generated within the same molecule as the aziridine ring, leading to an intramolecular ring-opening reaction. For instance, in the coupling of aziridines with carbon dioxide catalyzed by a (salen)Cr complex, the reaction proceeds through a (salen)Cr(III)(aziridiniumcarbamate) intermediate. nih.gov The oxygen nucleophile of the carbamate (B1207046) moiety then attacks the tethered aziridine intramolecularly. nih.gov The regioselectivity of this ring-opening is influenced by the electronic nature of the substituents on the aziridine ring, with the attack occurring at the carbon better able to stabilize a developing positive charge. nih.gov
Anionic Ring-Opening Polymerization (AROP) of N-Sulfonyl Aziridines
N-sulfonyl aziridines are excellent monomers for anionic ring-opening polymerization (AROP), a process that yields linear poly(sulfonylaziridine)s. digitellinc.comnih.gov The electron-withdrawing sulfonyl group is crucial for this reactivity, as it activates the aziridine ring towards nucleophilic attack and stabilizes the propagating anionic chain end. osti.govresearchgate.net This method provides a pathway to linear polyamine structures after the removal of the sulfonyl groups. acs.org
Mechanistic Insights into Controlled Polymerization
The AROP of N-sulfonyl aziridines can proceed in a living and controlled manner, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (dispersity < 1.10). rsc.org The polymerization is typically initiated by a suitable nucleophile, such as the potassium salt of N-benzyl-p-toluenesulfonamide, which attacks one of the aziridine's carbon atoms, leading to ring-opening and the formation of a propagating aza-anion. nih.govosti.gov The polymerization exhibits first-order kinetics with respect to the monomer concentration, which is a characteristic of a living polymerization. rsc.org
Recent advancements have introduced organocatalytic systems for the ROP of N-sulfonyl aziridines, utilizing superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and phosphazene t-Bu-P4 in conjunction with initiators such as benzoic acid. acs.org These metal-free methods also demonstrate high efficiency and control over the polymerization process. acs.org
| Feature | Description |
| Living Nature | Allows for the synthesis of polymers with controlled molecular weights and low dispersity. rsc.org |
| Kinetics | First-order with respect to the monomer. rsc.org |
| Initiators | Nucleophiles such as sulfonamide salts and carboxylic acids (with an organocatalyst). osti.govacs.org |
| Propagating Species | Aza-anion stabilized by the sulfonyl group. osti.gov |
Synthesis of Poly(sulfonylaziridine)s and Poly(propylene imine)
The AROP of N-sulfonylated 2-methylaziridines, such as this compound, leads to the formation of poly(sulfonylaziridine)s. osti.gov The properties of the resulting polymer, including its solubility, are dependent on factors like the substituents on the sulfonyl group and the stereochemistry of the polymer backbone. rsc.org For instance, the polymerization of racemic N-sulfonyl aziridines often yields soluble, linear polymers, whereas enantiomerically pure monomers can result in insoluble materials. researchgate.net
A key advantage of synthesizing poly(sulfonylaziridine)s is their potential as precursors to linear polypropylene (B1209903) imine (PPI). osti.gov The sulfonyl protecting groups can be removed post-polymerization using various methods. osti.govutwente.nl For example, a novel N-sulfonyl aziridine, N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz), was designed to facilitate milder deprotection conditions using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). osti.gov The removal of the activating groups from poly(sulfonylaziridine)s has also been achieved with reagents like dodecanethiol and tert-butylimino-tri(pyrrolidino)phosphorane. utwente.nl This ability to deprotect the polymer chain opens up access to well-defined linear PPI, a polymer with a high density of amine groups and various potential applications. osti.gov
Advanced Stereochemical Control in Aziridine Mediated Syntheses
Strategies for Stereocontrol in Aziridine (B145994) Formation
The creation of a specific stereoisomer of an aziridine can be achieved through various strategic approaches that leverage either the inherent chirality of the starting materials or the influence of chiral reagents and catalysts.
Asymmetric induction in aziridination can be directed by two primary strategies: substrate control and reagent control.
Substrate control relies on the use of a chiral, non-racemic starting material to direct the stereochemistry of the newly formed aziridine ring. A prevalent method for synthesizing chiral N-tosyl-2-alkylaziridines involves the cyclization of enantiopure β-amino alcohols, which are often derived from natural or unnatural amino acids. arkat-usa.orgnih.gov In this approach, the pre-existing stereocenter in the amino alcohol dictates the stereochemistry of the aziridine carbon. For instance, (S)-alaninol can be converted to (S)-1-Tosyl-2-methylaziridine in a one-pot procedure involving N- and O-tosylation followed by a base-promoted intramolecular SN2 displacement. arkat-usa.org The stereochemical integrity of the original chiral center is maintained throughout the transformation. This method is advantageous for its simplicity and the availability of chiral pool starting materials. nih.gov
Reagent control , conversely, employs an achiral substrate and an external chiral reagent or catalyst to induce enantioselectivity. This is a powerful and versatile strategy, particularly for the asymmetric aziridination of alkenes. nih.gov Catalytic nitrene transfer from a nitrogen source to an alkene is a prominent example. conicet.gov.ar Chiral rhodium(II) carboxylate complexes, for instance, have been developed as highly efficient catalysts for the intermolecular aziridination of various alkenes with sulfamates, achieving excellent yields and high enantiomeric excesses. conicet.gov.arnih.gov In these systems, the chiral ligand environment around the metal center orchestrates the approach of the alkene to the metal-nitrene intermediate, favoring the formation of one enantiomer over the other. nih.govconicet.gov.ar Another approach involves using a chiral auxiliary on the nitrogen source, which is later removed. acs.org
Building upon the principles of stereocontrol, specific methods have been refined to achieve high levels of diastereoselectivity and enantioselectivity.
Diastereoselective approaches aim to control the relative configuration of two or more stereocenters. When an alkene that already contains a stereocenter undergoes aziridination, the inherent chirality can influence the facial selectivity of the incoming nitrene, leading to the preferential formation of one diastereomer. Similarly, the aza-Corey-Chaykovsky reaction of N-tert-butanesulfinyl ketimino esters with dimethylsulfoxonium methylide yields α-quaternary aziridine-2-carboxylates with high diastereoselectivity (>97:3 dr). organic-chemistry.org The stereoselectivity in this case is guided by a proposed eight-membered ring transition state. organic-chemistry.org The reaction of α,β-unsaturated amides with diaziridines can also proceed with high diastereoselectivity to furnish either cis- or trans-aziridines depending on the substitution of the diaziridine reagent. oup.com
Enantioselective approaches focus on producing a single enantiomer of a chiral aziridine. Catalytic asymmetric aziridination of unactivated terminal alkenes represents a significant challenge in this area. nih.gov The development of planar chiral rhodium(III) indenyl catalysts has enabled such transformations with a broad substrate scope and excellent enantioselectivity. nih.gov A notable advancement is the use of C4-symmetrical dirhodium(II) tetracarboxylates, which catalyze the intermolecular aziridination of mono-, di-, and trisubstituted olefins with sulfamates, affording aziridines with enantiomeric excesses up to 99%. conicet.gov.arnih.gov This method is stereospecific, meaning cis-alkenes yield cis-aziridines and trans-alkenes yield trans-aziridines, preserving the geometry of the starting material. conicet.gov.ar
| Catalyst/Method | Alkene Substrate | N-Source | ee (%) | Yield (%) | Ref |
| Rh₂(S-tfpttl)₄ | Styrene | p-tBu-phenylsulfamate | 87.5:12.5 (er) | 85 | conicet.gov.ar |
| Rh₂(S-tfpttl)₄ | trans-methylstyrene | p-tBu-phenylsulfamate | 95:5 (er) | 85 | conicet.gov.ar |
| Chiral Rh(III) Indenyl | 1-Hexene | Dioxazolone | 91:9 (er) | 71 | nih.gov |
| Sulfonium Salt/Phosphazene Base | Tosylimine | Ylide | 98.7-99.9 | ~98 | acs.orgnih.gov |
Stereoselectivity in Aziridine Ring Transformations
The synthetic utility of this compound and related compounds is largely derived from their function as electrophiles in ring-opening reactions. The inherent strain of the three-membered ring facilitates nucleophilic attack, leading to highly functionalized chiral amines.
The ring-opening of activated aziridines, such as N-tosylaziridines, by nucleophiles is characterized by high levels of regio- and stereoselectivity.
Regiospecificity refers to the site of nucleophilic attack. In asymmetrically substituted aziridines like this compound, the nucleophile can attack either the substituted (C2) or the unsubstituted (C3) carbon atom. For N-tosylaziridines, the attack overwhelmingly occurs at the less sterically hindered carbon atom. rsc.orgbioorg.org This preference is a result of the Sₙ2-like nature of the reaction. Theoretical studies on the ring-opening of 2-methylaziridine (B133172) confirm that a backside attack at the unsubstituted C3 carbon has a lower activation barrier than attack at the more substituted C2 position. nih.govresearchgate.net The presence of the electron-withdrawing N-tosyl group activates the ring for nucleophilic attack. nih.gov The regioselectivity can be influenced by the presence of a Lewis acid, which coordinates to the nitrogen atom and further polarizes the C-N bonds. nih.gov
Stereospecificity describes how the stereochemistry of the reactant determines the stereochemistry of the product. The nucleophilic ring-opening of chiral N-tosylaziridines is a stereospecific process that proceeds with inversion of configuration at the center of attack. rsc.org This is a hallmark of an Sₙ2 mechanism, where the nucleophile approaches from the side opposite to the C-N bond being broken. For example, the reaction of a chiral N-tosylaziridine with sodium azide (B81097) results in the formation of a 1,2-azido amine with the opposite stereochemistry at the site of attack. researchgate.net This predictable stereochemical outcome allows for the synthesis of enantiopure diamines, amino alcohols, and other valuable building blocks from chiral aziridines. semanticscholar.orgthieme-connect.com
| Aziridine Substrate | Nucleophile | Site of Attack | Outcome | Ref |
| 1-Arylmethyl-2-(cyanomethyl)aziridine | HBr | Unsubstituted Carbon (C3) | Regiospecific ring-opening | bioorg.org |
| 1-Arylmethyl-2-(cyanomethyl)aziridine | Benzyl Bromide | Substituted Carbon (C2) | Regiospecific ring-opening | bioorg.org |
| N-Tosyl-2-vinyl-3-aryl-aziridine | Sulfone-stabilised carbanion | Vinyl-substituted Carbon (C2) | Highly regioselective | rsc.orgrsc.org |
| N-Tosyl-2-hydroxymethyl-aziridine | Sulfone-stabilised carbanion | Hydroxymethyl-substituted Carbon | Highly regioselective | rsc.org |
| N-Tosylaziridines | Acid Anhydrides (TBD catalyst) | Less substituted carbon | Regioselective | nih.gov |
The predictable Sₙ2-type ring-opening ensures robust control over the absolute configuration of the product. The inversion of stereochemistry at the attacked carbon is a reliable feature used in synthetic planning. rsc.org
Beyond simple ring-opening, activated aziridines can undergo rearrangements to form larger heterocyclic systems, with the stereochemistry of the starting aziridine directing the outcome. For example, N-tosylaziridines can undergo ring expansion to form functionalized azetidines in a stereoselective one-pot process. rsc.org Similarly, palladium-catalyzed [3+3] cycloaddition of vinylcyclopropanes with (S)-N-tosyl-2-methyl-aziridine can produce highly functionalized piperidines, where the stereocenter from the aziridine is incorporated into the new six-membered ring. acs.org The thermal Baldwin rearrangement of isoxazolines is another method that can lead to aziridines, with the reaction conditions influencing the diastereoselectivity of the product. acs.org In all these transformations, the initial, well-defined stereochemistry of the aziridine ring is critical for controlling the configuration of the more complex product.
Nitrogen Inversion Dynamics in Aziridine Compounds
Nitrogen inversion is a process where a nitrogen atom and its substituents oscillate through a planar transition state, effectively inverting the configuration at the nitrogen center. wikipedia.org For most simple, acyclic amines, this inversion is extremely rapid at room temperature, which prevents the isolation of enantiomers where the nitrogen atom is the sole stereocenter. wikipedia.orgucla.edu
However, the dynamics are significantly different in aziridine compounds. The three-membered ring structure imposes considerable angle strain. The transition state for nitrogen inversion requires a planar geometry at the nitrogen, which would further increase this strain. Consequently, the energy barrier to inversion in aziridines is substantially higher than in acyclic amines, and the rate of inversion is much slower. libretexts.org
The presence of an electron-withdrawing group on the nitrogen atom, such as the tosyl group in this compound, further increases the barrier to inversion. The tosyl group delocalizes the nitrogen's lone pair, making it less available and destabilizing the planar sp²-hybridized transition state required for inversion. This electronic effect, combined with the inherent ring strain, renders N-tosylaziridines configurationally stable at the nitrogen atom under typical laboratory conditions. This stability is crucial, as it prevents racemization and allows the well-defined three-dimensional structure of the molecule to direct the stereochemical course of its reactions.
Theoretical Investigations of Inversion Barriers and Conformational Preferences
The stereochemical stability of the nitrogen atom in an aziridine ring is a critical factor in its synthetic applications. Unlike acyclic amines that undergo rapid pyramidal inversion at nitrogen (with a low energy barrier of about 6-7 kcal/mol), the three-membered ring structure of aziridine significantly increases this inversion barrier. asianpubs.org This increased barrier is a consequence of the substantial angle strain in the planar transition state required for inversion. The presence of substituents on the nitrogen or carbon atoms of the aziridine ring further modulates this barrier, influencing the conformational preferences and the ability to isolate stable, chiral enantiomers.
Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying these energy barriers. asianpubs.orgasianpubs.org For the parent aziridine, the inversion barrier is calculated to be approximately 18.3 kcal/mol. researchgate.net When an electron-withdrawing group, such as a tosyl (p-toluenesulfonyl) group, is attached to the nitrogen, the barrier to inversion increases significantly. asianpubs.org This is attributed to the electronic effect of the substituent; electronegative groups stabilize the pyramidal ground state, thus raising the energy required to achieve the planar transition state. asianpubs.orgasianpubs.org
Computational studies on various substituted aziridines provide insight into these energetic requirements. The introduction of alkyl or aryl groups on the ring carbons or the nitrogen atom systematically alters the inversion barrier. These investigations reveal that both the electronic nature and the steric bulk of the substituents play a role. asianpubs.org In the case of this compound, the combination of the electron-withdrawing tosyl group on the nitrogen and the methyl group on a ring carbon results in a configurationally stable system.
The following table, derived from DFT (B3LYP/6-31++G(d,p)) calculations on related aziridine compounds, illustrates the impact of substitution on the activation energy (Ea) for nitrogen inversion. asianpubs.org
| Compound | Calculated Activation Energy for N-Inversion (kcal/mol) |
|---|---|
| Aziridine | 17.9 |
| 1-Methylaziridine | 19.7 |
| 1-Ethylaziridine | 19.8 |
| 1-Isopropylaziridine | 20.1 |
| 1-Phenylaziridine | 12.1 |
| 2-Methylaziridine | 17.8 |
The data indicates that N-alkyl groups slightly increase the inversion barrier compared to the parent aziridine, likely due to steric effects. Conversely, an N-phenyl group significantly lowers the barrier, which can be explained by electronic delocalization in the transition state that stabilizes the planar nitrogen geometry. researchgate.net The high inversion barrier for N-tosylated aziridines like this compound is a key reason for their utility as chiral building blocks in synthesis, as the stereochemistry at the nitrogen center is maintained under typical reaction conditions. nih.gov
Impact of Substituent Electronic and Steric Effects
The regioselectivity of ring-opening reactions of substituted N-tosylaziridines is profoundly influenced by the interplay of electronic and steric effects of the substituents on the aziridine carbons. arkat-usa.org In the case of this compound, the methyl group at the C2 position serves as a critical control element.
Steric Effects: In reactions with many nucleophiles, particularly under conditions favoring an SN2-type mechanism, the steric hindrance created by the substituent governs the site of attack. For acyclic, alkyl-substituted N-tosylaziridines like this compound, nucleophilic attack predominantly occurs at the less sterically hindered carbon atom. asianpubs.orgresearchgate.net For example, the ring-opening of 2-methyl-N-tosylaziridine with various nucleophiles often results in the formation of a product where the nucleophile has added to the unsubstituted C3 carbon. researchgate.net This demonstrates the prevalence of steric factors in directing the reaction pathway.
Electronic Effects: While steric effects are often dominant for alkyl-substituted aziridines, electronic effects become the determining factor for aziridines bearing substituents that can stabilize a positive charge, such as aryl groups. For instance, in the ring-opening of 2-phenyl-N-tosylaziridines, nucleophilic attack typically occurs at the benzylic carbon (the more substituted carbon). x-mol.com This is because the phenyl group can stabilize the partial positive charge that develops at the benzylic position in the transition state, making this pathway electronically more favorable, even though it is sterically more demanding. This electronic stabilization can outweigh steric considerations. asianpubs.org
In the specific case of this compound, the methyl group is primarily an electron-donating group via induction but does not offer the significant resonance stabilization provided by an aryl group. Therefore, for most nucleophilic ring-opening reactions, steric effects are the primary determinant of regioselectivity, leading to attack at the C3 position. However, the nature of the catalyst and the nucleophile can modulate this outcome. The use of certain Lewis acids can enhance the electrophilicity of one carbon over the other, sometimes leading to a mixture of regioisomers or even reversing the typical selectivity. nih.gov
The following table summarizes the general regiochemical outcomes based on substituent effects in the ring-opening of N-tosylaziridines.
| Aziridine Substituent at C2 | Dominant Effect | Preferred Site of Nucleophilic Attack | Typical Product |
|---|---|---|---|
| Alkyl (e.g., Methyl) | Steric | Less substituted carbon (C3) | β-substituted amine |
| Aryl (e.g., Phenyl) | Electronic | More substituted carbon (C2, benzylic) | α-substituted amine |
This predictable control over the reaction site, dictated by the substituent's inherent steric and electronic properties, makes compounds like this compound exceptionally valuable for the stereocontrolled synthesis of complex nitrogen-containing molecules.
Broad
Broad Academic and Industrial Applications of S 1 Tosyl 2 Methylaziridine in Asymmetric Synthesis
Modular Synthesis of Diverse Heterocyclic Systems
Azetidines via Ring Expansion and Rearrangement Processes
The synthesis of azetidines, four-membered nitrogen-containing heterocycles, from three-membered aziridines represents a key ring expansion strategy. This transformation is synthetically valuable as azetidines are important structural motifs in medicinal chemistry and serve as versatile synthetic intermediates. rsc.org The conversion of activated aziridines like (S)-1-Tosyl-2-methylaziridine into azetidines often proceeds through an intramolecular rearrangement, typically involving a neighboring group participation mechanism.
Research has shown that the choice of solvent and nucleophile can be critical in directing the reaction pathway towards either direct substitution or rearrangement to form an azetidine. researchgate.net For instance, the reaction of 2-bromomethyl-2-methylaziridines with nucleophiles can lead selectively to azetidines in solvents like acetonitrile (B52724), which favor the formation of a bicyclic aziridinium (B1262131) intermediate that subsequently rearranges. researchgate.net
A notable example involves the nucleophile-directed selective transformation of a closely related substrate, cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine. This compound can be selectively converted into functionalized azetidines, demonstrating the viability of this ring expansion strategy on N-tosyl-activated aziridines. nih.gov The process hinges on the initial attack of a nucleophile, which can trigger an intramolecular cyclization cascade, leading to the thermodynamically more stable four-membered ring. nih.govresearchgate.net
Table 1: Key Transformations in Azetidine Synthesis from Aziridine (B145994) Derivatives
| Starting Material Type | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 2-Bromomethyl-2-methylaziridines | Nucleophiles in acetonitrile | Functionalized Azetidines | researchgate.net |
| cis-1-Tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine | Specific Nucleophiles | Functionalized Azetidines | nih.gov |
Pyrrolidines and Piperidines through Tandem Reactions
Tandem reactions, or cascade reactions, provide an efficient pathway to construct complex cyclic systems like pyrrolidines and piperidines from simpler precursors in a single pot. This compound is an excellent substrate for such transformations due to its predictable reactivity.
The synthesis of piperidines has been successfully achieved through a palladium-catalyzed [3+3] cycloaddition reaction between this compound and a suitable three-carbon partner. This method allows for the rapid assembly of the six-membered piperidine (B6355638) ring with good control over stereochemistry.
For the construction of five-membered pyrrolidine (B122466) rings, tandem strategies often involve an initial ring-opening of the aziridine followed by an intramolecular cyclization. A well-established tandem process is the aza-Payne rearrangement followed by hydroamination. scispace.com In this sequence, an aziridinol undergoes a base-mediated rearrangement to an epoxy-amine, which then cyclizes to form the pyrrolidine ring. scispace.com Although not demonstrated directly on this compound itself, this methodology has been effectively applied to other N-tosylated aziridinols. scispace.com Another powerful method involves the alkylation of the aziridine ring followed by a nucleophile-triggered ring expansion, a strategy successfully used for synthesizing functionalized trifluoromethylated pyrrolidines and piperidines from the corresponding 1-tosyl-2-(trifluoromethyl)aziridine. researchgate.net
Table 2: Tandem Reaction Strategies for Pyrrolidine and Piperidine Synthesis
| Target Heterocycle | Reaction Type | Starting Material Analogue | Key Features | Reference |
|---|---|---|---|---|
| Piperidine | [3+3] Cycloaddition | This compound | Palladium-catalyzed, rapid assembly of six-membered ring. | |
| Pyrrolidine | Aza-Payne/Hydroamination | N-Tosylated Aziridinols | Base-mediated tandem rearrangement and cyclization. scispace.com | scispace.com |
Fused Polycyclic Heterocycles (e.g., Dithianes, Oxathianes, Dioxanes, Morpholines, Indoles)
The reactivity of this compound and its analogues extends to the synthesis of more complex fused polycyclic heterocycles. These structures are of significant interest in medicinal chemistry and materials science. Domino reactions initiated by the ring-opening of the aziridine are a powerful tool for building these frameworks. researchgate.net
A prime example is the reaction of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine with various aromatic dinucleophiles. nih.gov Depending on the nucleophile used (e.g., benzene-1,2-dithiol, 2-mercaptophenol, catechol), this single substrate can be selectively transformed into a range of benzo-fused heterocycles, including dithianes, oxathianes, and dioxanes. nih.gov This nucleophile-directed strategy highlights the controlled assembly of complex structures from a common aziridine precursor. nih.govresearchgate.net
Similarly, syntheses of morpholines, another important heterocyclic scaffold, have been developed. These often involve the ring-opening of an activated aziridine with an oxygen nucleophile, followed by intramolecular cyclization. scribd.com Furthermore, N-tosyl aziridines can react with indoles in the presence of a Lewis acid to yield tryptamine (B22526) derivatives, effectively incorporating the aziridine unit into the indole (B1671886) structure. researchgate.net The versatility of these reactions makes N-tosyl aziridines key intermediates in the divergent synthesis of diverse heterocyclic libraries. scispace.com
Table 3: Synthesis of Fused Heterocycles from Activated Aziridines
| Heterocycle Class | Aziridine Analogue | Reagents | Key Transformation | Reference |
|---|---|---|---|---|
| Benzo-fused Dithianes | cis-1-Tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine | Benzene-1,2-dithiol | Nucleophile-directed tandem cyclization | nih.gov |
| Benzo-fused Oxathianes | cis-1-Tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine | 2-Mercaptophenol | Nucleophile-directed tandem cyclization | nih.gov |
| Benzo-fused Dioxanes | cis-1-Tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine | Catechol | Nucleophile-directed tandem cyclization | nih.gov |
| Indole Derivatives | 1-Tosyl-2-(difluoromethyl)aziridine | Indoles, Et₂Zn | Lewis acid-catalyzed ring-opening and addition | researchgate.net |
Development of Specialty Polymers
Beyond its use in small molecule synthesis, this compound serves as a valuable monomer for the creation of advanced polymers with controlled architectures and functionalities. The anionic ring-opening polymerization (AROP) of N-sulfonylated aziridines allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity.
Controlled Synthesis of Poly(propylene imine) and Block Copolymers
This compound, also referred to as N-para-tosyl-2-methyl-aziridine (pTs-MeAz), can undergo a living anionic ring-opening polymerization (AROP). osti.gov This controlled polymerization process enables the synthesis of well-defined poly(N-tosyl-2-methylaziridine). A key feature of this system is that the tosyl protecting group on the polymer backbone can be removed through a post-polymerization chemical reaction, a process known as desulfonylation. nih.govorganic-chemistry.org This deprotection step yields linear poly(propylene imine) (PPI), a polymer with a high density of amino groups that is of great interest for applications in gene delivery and CO₂ capture. organic-chemistry.org
The living nature of the AROP of N-sulfonyl aziridines also allows for the creation of more complex polymer architectures, such as block copolymers. nih.govnih.gov By sequentially adding different N-sulfonylated aziridine monomers, block copolymers with distinct segments can be synthesized. For example, the block copolymer p(pTs-MeAz)-b-p(SES-MeAz) was prepared by the sequential polymerization of pTs-MeAz and another N-sulfonyl aziridine monomer, N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz). nih.govosti.gov This ability to create block copolymers opens the door to materials that combine the properties of different polymer segments in a single macromolecule.
Engineering Polymers with Defined Microstructures
The controlled polymerization of this compound and its derivatives allows for precise engineering of polymer microstructures beyond simple linear chains. This control is crucial for tailoring the physical and chemical properties of the final material.
One example of microstructural engineering is the synthesis of star-shaped polymers. By using a multifunctional initiator, multiple polymer chains can be grown simultaneously from a central core. This approach has been used to successfully synthesize three-armed star-shaped poly(SES-MeAz), which exhibited improved solubility compared to its linear counterpart. osti.govnih.gov
Furthermore, the microstructure can be controlled during copolymerization. Studies on the copolymerization of 2-methyl tosyl aziridine (TsMAz) with other activated aziridines, such as 2-decyl tosyl aziridine (TsDAz), have shown that the resulting polymer can have a random distribution of monomer units. researchgate.net By understanding the reactivity ratios of different monomers, it is possible to design and synthesize copolymers with specific microstructures, such as random, gradient, or block-like sequences, thereby fine-tuning the polymer's properties for specific applications. researchgate.net
Table 4: Polymer Architectures from N-Sulfonyl Aziridines
| Polymer Architecture | Monomer(s) | Polymerization Method | Key Feature | Reference |
|---|---|---|---|---|
| Linear Homopolymer | This compound | Anionic ROP | Precursor to linear Poly(propylene imine) (PPI) | organic-chemistry.org |
| Block Copolymer | pTs-MeAz and SES-MeAz | Sequential Anionic ROP | Combines properties of two different polymer blocks | nih.govnih.gov |
| Star-shaped Polymer | SES-MeAz | Anionic ROP with multifunctional initiator | Defined three-dimensional structure, altered solubility | osti.gov |
Advanced Mechanistic Probes and Computational Investigations
Quantum Chemical Methodologies
Quantum chemical calculations have become an indispensable tool for elucidating the nuanced electronic and structural factors that dictate the reactivity of molecules like (S)-1-Tosyl-2-methylaziridine. These computational methods allow for the detailed exploration of reaction mechanisms at a level of detail often inaccessible by experimental means alone.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of organic reactions, offering a favorable balance between accuracy and computational cost. For N-tosyl aziridines, DFT methods, such as B97D and B3LYP, have been employed to map out the potential energy surfaces of various transformations.
A key area of investigation has been the nucleophilic ring-opening reaction. DFT calculations have been used to determine the activation energies for different pathways, providing a quantitative basis for observed regioselectivity. For instance, in the N-heterocyclic carbene (NHC) catalyzed reaction of N-tosyl aziridines with aldehydes, DFT studies identified the aziridine (B145994) ring-opening step as the rate-determining step, with a calculated free energy of activation of 18.3 kcal/mol. researchgate.net
Furthermore, computational studies on the ring opening of aziridinium (B1262131) ions, which are key intermediates in many reactions of N-tosyl aziridines, have been performed using DFT in conjunction with higher-level methods like DLPNO-CCSD(T) to accurately model the stereospecific outcomes. rsc.org These studies help rationalize why nucleophilic attack occurs preferentially at one of the ring carbons and with a specific stereochemical consequence (e.g., inversion of configuration).
Table 1: Representative DFT Functionals and Basis Sets in Aziridine Studies This interactive table summarizes common computational methods used in the study of aziridine reactivity. Click on the headers to sort.
| DFT Functional | Basis Set | Typical Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization, frequency calculations, reaction energetics. |
| B97D | def2-TZVP | Ring-opening mechanisms, inclusion of dispersion effects. researchgate.net |
| M06-2X | 6-31+G(d) | Energetics of transition states and intermediates. |
| ωB97X-D | cc-pVTZ | Analysis of non-covalent interactions, reaction pathways. |
While DFT is widely used, other quantum chemical methods also provide valuable information. Ab initio methods, meaning "from first principles," solve the Schrödinger equation without empirical parameters and can offer very high accuracy, albeit at a greater computational expense. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain benchmark energies for key points on a potential energy surface. For N-tosyl aziridines, high-level ab initio calculations can be used to validate the results from more economical DFT methods and to provide a more accurate description of the electronic structure of transition states and intermediates. aps.org
On the other end of the computational spectrum, semi-empirical methods (like AM1, PM6, PM7) simplify the calculations by incorporating parameters derived from experimental data. wikipedia.orgnih.gov While less accurate than DFT or ab initio methods, they are significantly faster, allowing for the study of very large systems or for performing molecular dynamics simulations. nih.gov For this compound, semi-empirical methods can be used for initial conformational searches or for modeling its interactions within a large biological system, providing qualitative insights into its electronic properties and reactivity trends.
Reactions are almost always carried out in a solvent, and the interaction between the solute and solvent molecules can dramatically influence reaction rates and selectivities. Explicitly modeling every solvent molecule is computationally prohibitive for most systems. Therefore, implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently used. wikipedia.orguni-muenchen.de
In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. diracprogram.org This model effectively captures the bulk electrostatic effects of the solvent on the solute's electronic structure and the energetics of the reaction. For the ring-opening of this compound, which often involves charge separation in the transition state or the formation of ionic intermediates, the stabilizing effect of a polar solvent is crucial. DFT calculations incorporating the PCM model have been shown to provide results that are in better agreement with experimental observations, accurately predicting how solvents like acetonitrile (B52724) or methanol (B129727) can facilitate the reaction compared to non-polar solvents like cyclohexane. researchgate.net
Detailed Mechanistic Elucidation of Key Transformations
Computational predictions provide powerful hypotheses, but they must be validated by experimental evidence. A combination of kinetic studies, stereochemical analysis, and advanced spectroscopic techniques has been used to build a detailed picture of the mechanisms governing the reactions of this compound.
The ring-opening of activated aziridines with nucleophiles is a cornerstone of their synthetic utility. A central mechanistic question is whether the reaction proceeds through a concerted (SN2-type) or a stepwise mechanism involving a discrete intermediate (SN1-type).
Concerted (SN2) Mechanism: In this pathway, the nucleophile attacks the carbon atom and the C-N bond breaks simultaneously in a single transition state. A key piece of evidence supporting this mechanism is the observation of complete inversion of stereochemistry at the reacting carbon center. Studies on the Lewis acid-mediated ring-opening of chiral 2-phenyl-N-tosylaziridine with alcohols have shown the formation of products with inverted stereochemistry, which strongly suggests an SN2 pathway. iitk.ac.in
Stepwise (SN1-like) Mechanism: This pathway involves an initial, rate-limiting cleavage of the C-N bond to form a carbocationic intermediate, which is then rapidly captured by the nucleophile. However, for N-tosyl aziridines, a full carbocation is unlikely. Instead, a stepwise mechanism involving an aziridinium ion intermediate is more plausible. rsc.orgfrontiersin.org In this scenario, the aziridine nitrogen is first protonated or activated by a Lewis acid, leading to an intermediate that has both covalent and ionic character. The subsequent nucleophilic attack can occur at either carbon, and the regioselectivity depends on both steric and electronic factors.
The distinction can be subtle, and the mechanism may exist on a continuum between a pure SN2 and a stepwise process with a short-lived aziridinium ion intermediate. The nature of the nucleophile, solvent, and substituents on the aziridine ring all play a role in shifting the mechanism along this spectrum.
Table 2: Mechanistic Features of Aziridine Ring-Opening Pathways This interactive table compares the key characteristics of concerted and stepwise ring-opening mechanisms.
| Feature | Concerted (SN2-type) | Stepwise (via Aziridinium Ion) |
| Intermediate | None (only a transition state) | Aziridinium ion intermediate. mdpi.com |
| Stereochemistry | Complete inversion of configuration. iitk.ac.in | Can lead to retention or a mixture of stereoisomers, though often proceeds with high stereospecificity. |
| Rate Determining Step | Nucleophilic attack and C-N bond breaking in one step. | Formation of the aziridinium ion. |
| Influencing Factors | Strong nucleophiles, less substituted carbon. | Polar, protic solvents; Lewis acid catalysis; substituents that stabilize positive charge. |
Directly observing reactive intermediates or tracking the path of atoms through a reaction provides powerful mechanistic validation.
Spectroscopic Studies: The direct detection of a reaction intermediate provides unequivocal evidence for a stepwise mechanism. In certain cases, the formation of aziridinium ions from N-substituted aziridines has been successfully observed using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com The distinct chemical shifts in ¹H and ¹³C NMR spectra for the aziridinium ion compared to the starting aziridine allow for its characterization, confirming its existence as a discrete species on the reaction pathway. Additionally, Electron Spin Resonance (e.s.r.) spectroscopy has been used to study the ring-opening of radical species derived from 2-methylaziridine (B133172), providing insight into the stereoelectronics of C-N bond cleavage. rsc.org
Isotopic Tracing Studies: Isotopic labeling is a technique used to follow the journey of an atom or group of atoms through a chemical reaction. wikipedia.org In the context of aziridine chemistry, this has been powerfully applied in radiolabeling studies. For example, the ring-opening of activated aziridines with Fluorine-18 ([¹⁸F]fluoride) has been developed as a method for synthesizing PET imaging agents. researchgate.netresearchgate.net By using ¹⁸F⁻ as the nucleophile, researchers can precisely determine the site of attack by analyzing the position of the heavy isotope in the final product. These studies confirm the regioselectivity of the ring-opening and validate the proposed mechanistic pathways under specific reaction conditions.
Theoretical Insights into Reactivity and Selectivity
Prediction of Regioselectivity and Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the outcomes of reactions involving this compound. amanote.commdpi.comnih.gov The regioselectivity of nucleophilic ring-opening is a critical aspect, as attack can occur at either the substituted (C2) or unsubstituted (C3) carbon atom.
The outcome is highly dependent on the reaction conditions and the nature of the nucleophile.
S_N2-type Reactions: Under neutral or basic conditions, nucleophilic attack typically occurs at the less sterically hindered C3 position, proceeding via a classic S_N2 mechanism. This pathway is favored for "soft" nucleophiles.
S_N1-type Reactions: Under acidic conditions, the aziridine nitrogen is protonated, activating the ring. The positive charge buildup is better stabilized at the more substituted C2 carbon, favoring nucleophilic attack at this position. This pathway has more S_N1 character.
DFT calculations can model the transition state energies for both pathways, allowing for accurate prediction of the major regioisomer. mdpi.comnih.gov Steric effects are often a major determining factor in the diastereoselectivity of reactions involving aziridines. mdpi.com For instance, in intramolecular cycloadditions, DFT can elucidate the energies of different transition state structures to predict whether a syn or anti product will be favored. mdpi.comnih.gov Computational studies have also been used to understand the mechanism and diastereoselectivity of aziridination reactions mediated by arsenic ylides, where the stability of different transition-state geometries governs the final product stereochemistry. dntb.gov.ua
The following table summarizes the key factors that influence the selectivity of aziridine ring-opening reactions.
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Computational Approach |
| Catalyst/Conditions | Lewis acids promote attack at the more substituted carbon (C2); Neutral/basic conditions favor attack at the less substituted carbon (C3). rsc.org | The choice of metal catalyst and ligands can control stereochemical outcomes, particularly in cross-coupling reactions. nih.gov | DFT modeling of transition states under different catalytic conditions to compare activation energies. amanote.com |
| Nucleophile | "Hard" nucleophiles tend to favor attack at the more substituted carbon, while "soft" nucleophiles attack the less substituted carbon. mdpi.com | The stereochemistry of the nucleophile and its approach trajectory, influenced by the substrate, dictates product stereochemistry. | Calculation of interaction energies between the nucleophile and the aziridine's LUMO at both carbons. |
| Substituents | Electron-donating groups (like the C2-methyl group) stabilize positive charge development, favoring S_N1-like attack at C2 under acidic conditions. | The steric bulk of substituents on the aziridine ring and the nucleophile can dictate the facial selectivity of the attack. mdpi.com | Analysis of the electronic and steric properties of substituted aziridines and their transition state models. |
Understanding Hyperconjugation and Electronic Stabilization Effects
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (typically a σ C-H or C-C bond) to an adjacent empty or partially filled p-orbital or antibonding σ* or π* orbital. wikipedia.org In the context of this compound, these electronic effects are crucial for understanding its stability and reactivity.
The tosyl group is strongly electron-withdrawing, which significantly influences the electronic properties of the aziridine ring. This inductive effect polarizes the N-C bonds, making the ring carbons more electrophilic and susceptible to nucleophilic attack.
During ring-opening reactions that proceed with S_N1 character, a partial positive charge develops on a ring carbon in the transition state. Hyperconjugation plays a key role in stabilizing this charge.
Stabilization at C2: When nucleophilic attack occurs at the C2 position, the developing positive charge is stabilized by hyperconjugation from the adjacent C-H bonds of the methyl group. This involves the overlap of the filled C-H σ orbitals with the empty p-orbital of the carbocation-like carbon. youtube.com The more alkyl groups adjacent to a carbocation, the greater the hyperconjugation stabilization.
Stabilization at C3: A developing positive charge at the unsubstituted C3 carbon would be less stabilized, as it lacks an adjacent alkyl group to provide electrons through hyperconjugation.
This differential stabilization is a key reason why, under acidic conditions, nucleophilic attack is often directed to the more substituted C2 position. The methyl group's ability to donate electron density through hyperconjugation lowers the activation energy for the transition state leading to the C2-opened product.
Computational methods, such as Natural Bond Orbital (NBO) analysis, can quantify these hyperconjugative interactions, revealing the extent of electron delocalization from σ-bonding orbitals to antibonding orbitals and providing a deeper understanding of the factors that control the molecule's structure and reactivity. researchgate.net
Emerging Research Directions and Future Perspectives
Development of Sustainable and Eco-Friendly Synthetic Routes for Aziridines
In line with the principles of green chemistry, a significant research effort is being directed towards the development of more sustainable and environmentally benign methods for synthesizing aziridines. Traditional routes often rely on hazardous reagents, stoichiometric oxidants, precious metal catalysts, and volatile organic solvents. The focus of modern research is to overcome these limitations by exploring alternative energy sources, safer reagents, and more efficient processes.
Photochemical and Electrochemical Methods: The use of light and electricity as energy sources offers a green alternative to thermally driven reactions.
Visible-Light-Mediated Aziridination: Recent breakthroughs have demonstrated the aziridination of olefins using visible light without the need for any metal or organic photocatalyst. One such strategy involves the visible-light-induced homolytic cleavage of the N-Cl bond in Chloramine-T, an inexpensive and atom-economical nitrogen source. This method is operationally simple, proceeds under mild conditions, and generates sodium chloride as the only byproduct, aligning perfectly with green chemistry principles.
Electrochemical Synthesis: Electrochemical methods provide a mild and economical route to aziridines from substrates like amino alcohols. These reactions can replace classic synthetic methods that use hazardous reagents with poor atom economy, offering an expanded scope and improved sustainability.
Earth-Abundant Metal Catalysts: To move away from expensive and toxic precious metals (like rhodium and palladium), researchers are developing catalytic systems based on earth-abundant and less toxic metals. For example, iron(II)-based catalysts have been successfully used for the intermolecular aziridination of alkenes using hydroxylamine derivatives as clean nitrene sources.
Organic Azides as Nitrene Sources: The use of organic azides as nitrene precursors is inherently green, as the only byproduct of the nitrogen transfer is environmentally benign dinitrogen (N₂) gas. This avoids the formation of stoichiometric waste associated with other nitrogen sources like iminoiodinanes.
Process Intensification and Safer Solvents: Innovations in reaction engineering and solvent choice are also contributing to more sustainable aziridine (B145994) synthesis.
Flow Chemistry: The use of microfluidic or continuous-flow reactors offers enhanced safety and control, especially for potentially hazardous reactions such as the cyclization of vinyl azides. Flow chemistry allows for better heat and mass transfer, minimizing byproduct formation and enabling the safe use of reactive intermediates.
Benign Solvents: The replacement of conventional volatile organic compounds with greener alternatives is a key objective. For instance, cyclopentyl methyl ether (CPME) has been used as an environmentally benign solvent for the synthesis of NH-aziridines. One-pot procedures that combine tosylation and cyclization of amino alcohols have also been developed using simple inorganic bases in water/dichloromethane (B109758) systems, reducing the number of steps and waste generation.
These emerging strategies underscore a collective move towards making aziridine synthesis more efficient, safer, and environmentally responsible. The combination of novel energy sources, greener reagents, and advanced process technologies is paving the way for the sustainable production of valuable chiral building blocks like (S)-1-Tosyl-2-methylaziridine.
| Sustainable Approach | Example Method/Reagent | Key Green Advantage |
| Alternative Energy | Visible-light-induced reaction with Chloramine-T | Catalyst-free, mild conditions, benign byproduct (NaCl). |
| Electrochemical amination of amino alcohols | Avoids hazardous reagents, economical. | |
| Greener Catalysis | Iron(II)-catalyzed aziridination | Utilizes an earth-abundant, low-toxicity metal. |
| Atom Economy | Use of organic azides as nitrene source | Generates only N₂ gas as a byproduct. |
| Process Innovation | Flow-batch synthesis from vinyl azides | Enhances safety and control for hazardous reactions. |
| One-pot synthesis from 2-amino alcohols | Reduces steps, waste, and uses simple inorganic bases. | |
| Safer Solvents | Cyclopentyl methyl ether (CPME) | Environmentally benign alternative to conventional solvents. |
Q & A
Q. Table 1: Key Parameters for Stereoselective Synthesis of this compound
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Temperature | 0–5°C | Minimizes epimerization |
| Base | NaH (2 equiv) | Efficient deprotonation |
| Solvent | THF (anhydrous) | Balances reactivity and stability |
| Chiral HPLC Column | Chiralpak AD-H | Resolves (S) and (R) enantiomers |
Q. Table 2: Common Pitfalls in Aziridine Reactivity Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Ring-opening by moisture | Use molecular sieves or anhydrous solvents |
| Low ee due to racemization | Store at -20°C under inert gas |
| Conflicting regioselectivity | Pre-complex substrate with Lewis acids |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
